2,6-Dioxa-8-azaspiro[4.5]decan-7-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2,6-dioxa-8-azaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C7H11NO3/c9-6-8-3-1-7(11-6)2-4-10-5-7/h1-5H2,(H,8,9) |
InChI Key |
CVEFUQLXQSQNIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)OC12CCOC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dioxa 8 Azaspiro 4.5 Decan 7 One and Analogous Structures
Strategies for the Construction of the Spiro[4.5]decanone Core
The formation of the spiro[4.5]decanone skeleton, which combines a five-membered ring and a six-membered ring sharing a single carbon atom, is the critical initial step. Chemists have developed several reliable methods to assemble this intricate three-dimensional structure.
Foundational Cyclization Reactions Employing Bifunctional Precursors
The construction of spiro[4.5]decane systems often relies on intramolecular cyclization reactions of acyclic or monocyclic precursors that possess two reactive functional groups. These bifunctional molecules are designed to react with each other to form the second ring of the spiro-system. Common strategies include aldol (B89426) condensations, Claisen rearrangements, and acid-catalyzed cyclizations. rsc.org For instance, the intramolecular aldol condensation of a 1,5-diketone is a key step in forming the six-membered ring in the synthesis of sesquiterpenoids like α-acoradiene. rsc.org Similarly, acid-promoted cyclization following an oxidation step has been used in the synthesis of (−)-β-vetivone. rsc.org
Another powerful technique is the intramolecular Schmidt reaction, which utilizes ketones and alkyl azides to synthesize nitrogen-containing spirocycles like 2-amino-spiro[4.5]decane-6-ones. mdpi.com More recently, cooperative photocatalysis and organocatalysis have been employed for [3+2] cycloaddition reactions to yield highly substituted 2-amino-spiro[4.5]decane-6-ones with excellent diastereoselectivity. mdpi.com
| Cyclization Strategy | Precursor Type | Resulting Spiro System | Reference |
| Intramolecular Aldol Condensation | 1,5-Diketone | Spiro[4.5]decane | rsc.org |
| Acid-Promoted Cyclization | Hydroxy-ketone | Spiro[4.5]decane | rsc.org |
| Intramolecular Schmidt Reaction | Ketone and Alkyl Azide | 2-Amino-spiro[4.5]decan-6-one | mdpi.com |
| [3+2] Cycloaddition | Cyclopropylamine and Olefin | 2-Amino-spiro[4.5]decan-6-one | mdpi.com |
| Claisen Rearrangement | Bicyclic 2-(alkenyl)dihydropyran | Spiro[4.5]decane | researchgate.net |
Role of Piperidone Derivatives and Related Cyclic Amine Compounds in Spirocycle Formation
Piperidone derivatives are invaluable building blocks for constructing aza-spirocycles due to the reactivity of the ketone and the nitrogen atom. researchgate.net 4-Piperidone, in particular, serves as a versatile synthon. For example, 1-benzyl piperidin-4-one can undergo a Strecker reaction followed by condensation and reduction to form a spirocyclic imidazolidinone. mdpi.com
A common derivative, 1,4-Dioxa-8-azaspiro[4.5]decane, is essentially the ethylene (B1197577) acetal (B89532) of 4-piperidone. sigmaaldrich.comsigmaaldrich.com This compound protects the ketone functionality, allowing for selective reactions at the nitrogen atom before deprotection and further manipulation of the ketone to complete the spirocycle synthesis. This highlights the strategic importance of piperidones as foundational scaffolds.
Incorporating the Dioxa Heterocycle during Spiroannulations
Spiroannulation refers to the formation of a ring at a spiro center. In the context of dioxa-azaspiro[4.5]decanones, this involves the simultaneous or sequential formation of the heterocyclic rings. One approach involves using a precursor that already contains a portion of the dioxa moiety. For instance, the synthesis of 6,10-dioxaspiro[4.5]decane-7,9-dione involves the reaction of cyclopentanone (B42830) with a malonic acid derivative, forming the six-membered dioxa ring onto the existing five-membered carbocycle. mdpi.com
Modern transition-metal-catalyzed reactions offer efficient routes for spiroannulation. Rhodium(III)-catalyzed [3+2]-spiroannulation reactions, for example, can construct spiroindene frameworks from N-heterocycles and alkynes under mild conditions. acs.orgacs.org While not directly forming a dioxa system, these methods demonstrate the power of metal catalysis in orchestrating complex ring-forming cascades that could be adapted for incorporating oxygen heteroatoms. Similarly, iodine-mediated electrophilic cyclization of propargylic compounds is a versatile method for creating various iodofunctionalized oxa-heterocycles. researchgate.net
Advanced Functionalization and Derivatization Approaches
Once the basic spirocyclic core is assembled, further chemical modifications are often necessary to synthesize complex target molecules. These advanced strategies focus on regioselectively introducing new atoms and functional groups or building upon the scaffold through multi-step reaction sequences.
Regioselective Introduction of Additional Heteroatoms and Diverse Substituents onto the Spirocyclic Scaffold
The regioselective functionalization of the spiro[4.5]decanone scaffold is crucial for creating diverse derivatives. This can be achieved through various synthetic transformations. For example, in the synthesis of the drug Rifabutin, a spirocyclic imidazoline (B1206853) moiety is installed via cyclocondensation of N-isobutyl piperidone with a complex rifamycin (B1679328) derivative. mdpi.com
Kinetic resolution using chiral bases like n-BuLi/sparteine allows for the preparation of enantioenriched spirocyclic 2-arylpiperidines, which can be further functionalized without losing their enantiopurity. rsc.org Furthermore, cycloaddition reactions of low-valent group 13 compounds with 1,2-diketones can be used to synthesize 5-metalla-spiro[4.5]heterodecenes, demonstrating the introduction of diverse heteroatoms such as aluminum, gallium, and indium into the spirocyclic framework. mdpi.com One-pot multicomponent reactions are also powerful tools, such as the reaction between a chalcone-based cyclohexanone (B45756), isatin, and (R)-piperidine-2-carboxylic acid to produce a new spirooxindole grafted pyrrolidino/piperidine (B6355638) moiety in a regio- and diastereoselective manner. ekb.eg
| Functionalization Method | Reagents/Catalysts | Resulting Structure | Reference |
| Cyclocondensation | N-isobutyl piperidone, Ammonium acetate | Spirocyclic imidazoline | mdpi.com |
| Kinetic Resolution | n-BuLi/sparteine | Enantioenriched 2-arylpiperidines | rsc.org |
| mdpi.comCurrent time information in Le Flore County, US.-Cycloaddition | Group 13 diyls, 1,2-Diketones | 5-Metalla-spiro[4.5]heterodecenes | mdpi.com |
| One-pot Multicomponent Reaction | Cyclohexanone, Isatin, Amino acid | Spirooxindole-pyrrolidine/piperidine | ekb.eg |
Multi-Step Reaction Sequences for Complex Dioxa-Azaspiro[4.5]decanone Derivatives
The synthesis of complex natural products and pharmaceutical agents often requires lengthy, multi-step reaction sequences. The total synthesis of the spiro[4.5]decane sesquiterpene (-)-Gleenol, for instance, involves a key Claisen rearrangement to construct the fully functionalized spiro[4.5]decane core in a single, stereocontrolled step, which is itself the culmination of a sequence of preparatory reactions. researchgate.net
In the realm of medicinal chemistry, novel 1,4,8-triaza-spiro[4.5]decan-2-one derivatives have been synthesized using a solid-phase approach. nih.gov This methodology involves anchoring a building block to a resin, followed by sequential reactions to build the spirocyclic core and introduce various functional groups. The final compounds are then cleaved from the resin. This multi-step process allows for the systematic creation of a library of related compounds for biological screening. nih.gov The development of multi-step syntheses in continuous flow systems, as demonstrated in the production of mesalazine, represents a significant advance in process chemistry, enabling the integration of hazardous reactions and extreme conditions in a controlled manner. nih.gov Such advanced process control could be applied to the synthesis of complex spirocyclic molecules.
Innovations in Synthetic Techniques
Recent advancements in synthetic organic chemistry have provided innovative and efficient pathways for the construction of complex molecular architectures like spiro compounds. These modern techniques offer significant advantages over traditional batch methods, particularly in terms of scalability, safety, and stereochemical control. The synthesis of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one and its analogs has benefited from these developments, with continuous flow processing and stereoselective methodologies emerging as powerful tools for chemists.
Continuous flow chemistry has become an established and valuable technology in both academic and industrial laboratories, offering improved synthesis of a variety of molecular structures. This methodology provides numerous benefits over conventional batch processing, including superior heat and mass transfer, enhanced process control and safety, a smaller equipment footprint, and the ability to integrate in-line analysis and purification. rsc.org For multi-step transformations, flow chemistry allows for reaction and reagent confinement, which is crucial for handling hazardous intermediates and improving reaction yields. acs.org
The modular nature of flow chemistry systems is a key advantage, allowing for the coupling of different reactors and the sequential addition of reagents, making it a highly versatile process for creating molecular complexity. mdpi.com This approach is particularly beneficial for scalable, on-demand compound generation in compact, reconfigurable devices. acs.org
While a specific continuous flow synthesis for this compound is not extensively documented, the principles have been successfully applied to analogous spirocyclic structures. For instance, a hybrid flow and biocatalytic transaminase technology has been utilized for the synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. acs.org In this process, immobilized transaminases were used in a continuous flow reactor for reductive amination, demonstrating high conversion rates and product recovery. acs.org This example highlights how flow processes can be combined with other technologies like biocatalysis to achieve efficient and scalable synthesis of complex spiro-heterocycles. acs.org The ability to safely generate and immediately consume highly energetic species, such as organic azides, in situ under flow conditions further underscores the advantages of this technique for improving the safety and sustainability of synthetic routes. mdpi.com
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Heat & Mass Transfer | Often limited, potential for hotspots | Highly efficient, superior control |
| Safety | Higher risk with hazardous reagents/exotherms | Improved safety, small reaction volumes |
| Scalability | Problematic, requires process redesign | Straightforward "scale-out" by running longer |
| Process Control | Manual, less precise | Automated, high precision and reproducibility |
| Reaction Conditions | Limited by boiling points at atm. pressure | Can operate at high temp/pressure safely |
| Footprint | Large, requires significant lab space | Compact, smaller footprint |
The control of stereochemistry is a critical challenge in the synthesis of spirocyclic compounds, as the spiro center is often a quaternary stereocenter. The development of stereoselective and enantioselective methods is therefore essential for accessing specific, biologically active isomers of molecules like this compound. A variety of catalytic asymmetric strategies have been developed for the synthesis of chiral spiro-lactams and related spiroketal structures.
Transition-Metal Catalysis: Nickel-catalyzed reactions have been shown to be effective for the enantioselective synthesis of spirocycles. One strategy involves the intramolecular addition of lactone enolates to aryl nitriles, which forges 5-, 6-, and 7-membered rings bearing an all-carbon quaternary center. acs.org This method, using a chiral Mandyphos ligand in conjunction with Ni(COD)₂, produces enantioenriched β-keto lactone products after hydrolysis of an N-aryl imine intermediate. acs.org Another powerful approach involves relay catalysis, combining a chiral Lewis acid complex, such as N,N'-dioxide nickel(II), with an achiral π-acid like gold(I). researchgate.net This dual catalytic system enables highly efficient asymmetric cascade reactions to produce spiroketals and spiroaminals with excellent yields and enantioselectivities (up to >99% ee). researchgate.net Similarly, bimetallic systems combining Rh(II) salts with chiral N,N'-dioxide–Sm(III) complexes can promote tandem ylide formation and asymmetric [4+3]-cycloaddition reactions to afford complex chiral heterocycles. nih.gov
Organocatalysis and Chiral Building Blocks: Organocatalysis provides a metal-free alternative for enantioselective spirocyclization. For example, triazolium bromide-based organo-cation catalysis has been used for the transannular C-acylation of enol lactones, providing access to enantioenriched spirocyclic 1,3-diketones. rsc.org Another well-established method is the use of chiral building blocks derived from amino alcohols. Tryptophanol-derived oxazolopiperidone lactams can undergo a Lewis acid-promoted cyclization in the presence of a reducing agent to generate enantiopure spiro[indole-3,3'-indolizidines]. acs.org This approach leverages the chirality of the starting material to direct the stereochemical outcome of the spirocyclization. acs.org Additionally, classic reactions like the Staudinger reaction have been adapted for the diastereoselective synthesis of spiro-β-lactams from isomaleimides and chiral carboxylic acids. uaeh.edu.mx
Table 2: Overview of Stereoselective Methodologies for Spiro-Lactam/Ketal Analogs
| Methodology | Catalyst / Reagent | Product Type | Key Features |
| Nickel Catalysis | Ni(COD)₂ / Chiral Mandyphos Ligand | β-Keto Spiro-Lactones | Intramolecular C-acylation; good for 5- & 7-membered rings. acs.org |
| Relay Catalysis | Chiral N,N'-dioxide-Ni(II) + Gold(I) | Spiroketals / Spiroaminals | Asymmetric cascade reaction; high yields and enantioselectivity. researchgate.net |
| Organo-Cation Catalysis | SPA-Triazolium Bromide | Spirocyclic 1,3-Diketones | Transannular C-acylation of enol lactones. rsc.org |
| Chiral Building Blocks | Tryptophanol-derived lactams + Lewis Acid | Spiroindolines | Stereoselective spirocyclization from a chiral precursor. acs.org |
| 1,3-Dipolar Cycloaddition | Diazo-γ-lactam + Dipolarophiles | Chiral Spiro-γ-lactams | Established route to chiral five-membered spiro-lactams. nih.gov |
These innovative synthetic techniques, from scalable continuous flow processes to highly selective catalytic asymmetric reactions, provide a robust toolkit for the synthesis of this compound and its structurally diverse analogs, paving the way for further exploration of their chemical and biological properties.
Advanced Spectroscopic and Crystallographic Characterization of Dioxa Azaspiro 4.5 Decanone Systems
Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques, provide detailed information about the chemical environment of each atom and their connectivity.
In the ¹H NMR spectrum of a compound like 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, the chemical shifts of the protons are influenced by their local electronic environment. Protons adjacent to electronegative atoms such as oxygen and nitrogen are expected to be deshielded and appear at a lower field (higher ppm values). For instance, the protons of the methylene (B1212753) groups adjacent to the oxygen atoms in the dioxane ring and the nitrogen in the lactam ring would exhibit characteristic chemical shifts.
Similarly, the ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the lactam ring is expected to have a chemical shift in the range of 160-180 ppm, a characteristic feature for this functional group. The spiro carbon, being a quaternary carbon linked to two oxygen atoms, would also have a distinct chemical shift.
While specific data for the target molecule is unavailable, the analysis of a related compound, 1,4-Dioxa-8-azaspiro[4.5]decane, can provide insights into the expected spectral features.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Spirocyclic System
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| 1,4-Dioxa-8-azaspiro[4.5]decane | ¹H | 3.94 | s |
| ¹H | 2.87 | t | |
| ¹H | 1.71 | t | |
| ¹³C | 108.2 | ||
| ¹³C | 64.2 | ||
| ¹³C | 49.6 | ||
| ¹³C | 35.1 |
Note: This data is for a structurally related compound and serves as an illustrative example.
For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as Homonuclear Correlation Spectroscopy (HOMOCOSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to resolve these complexities.
A HOMOCOSY experiment would reveal the coupling relationships between protons, allowing for the tracing of the proton connectivity throughout the piperidine (B6355638) and dioxane rings of the spiro system. This is crucial for assigning the signals of the methylene groups.
A NOESY experiment provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule in solution. For a spirocyclic system, NOESY can help to establish the relative orientation of the two rings.
Vibrational Analysis via Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
For this compound, the most characteristic absorption would be the carbonyl (C=O) stretch of the lactam ring, which is expected to appear in the region of 1650-1700 cm⁻¹. The C-O-C stretching vibrations of the dioxane ring would likely be observed in the 1150-1050 cm⁻¹ region. The N-H stretching vibration of the lactam, if unsubstituted, would be seen as a broad peak around 3200-3400 cm⁻¹.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Lactam C=O | Stretch | 1650 - 1700 |
| C-O-C (ether) | Stretch | 1150 - 1050 |
| N-H (lactam) | Stretch | 3200 - 3400 (if present) |
Molecular Mass Determination and Fragmentation Pathway Studies Using Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
For this compound (C₇H₁₁NO₃), the expected exact mass would be approximately 157.0739 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. The fragmentation of the molecule would likely involve the cleavage of the spirocyclic rings. Common fragmentation pathways could include the loss of small molecules such as CO or ethylene (B1197577) oxide from the dioxane ring, or cleavage of the lactam ring. The study of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule.
Solid-State Structural Characterization by X-ray Diffraction
For a chiral molecule like this compound, X-ray crystallography can be used to determine its absolute configuration, provided a good quality crystal can be obtained and appropriate crystallographic methods are used. The analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the atoms can be determined.
The crystal structure of a related compound, 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, reveals a monoclinic crystal system with the space group P2₁/c. mdpi.com The analysis of its crystal packing shows the presence of intermolecular interactions such as hydrogen bonds and π-π stacking, which stabilize the crystal lattice. mdpi.com Similar interactions would be expected to play a role in the crystal packing of this compound.
Table 3: Representative Crystallographic Data for a Related Spirocyclic Compound
| Parameter | 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.2554(13) |
| b (Å) | 14.605(3) |
| c (Å) | 16.265(3) |
| β (°) | 95.97(3) |
| Volume (ų) | 1477.9(5) |
Note: This data is for a structurally related compound and serves as an illustrative example. mdpi.com
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 1,4-Dioxa-8-azaspiro[4.5]decane |
Investigation of Polymorphism and Co-crystallization in Dioxa-Azaspiro[4.5]decanone Analogues
The solid-state structure of active pharmaceutical ingredients (APIs) significantly influences their physicochemical properties, including solubility, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are critical areas of investigation in pharmaceutical sciences. For dioxa-azaspiro[4.5]decanone analogues, understanding these phenomena is crucial for optimizing drug performance.
Research into the polymorphic landscapes of spirocyclic systems, while not extensively documented for this compound itself, has been explored in related heterocyclic structures. Polymorphs of a given compound arise from different packing arrangements of the molecules in the crystal lattice, which can be influenced by factors such as solvent of crystallization, temperature, and pressure. These different forms can exhibit distinct melting points, spectroscopic signatures, and dissolution rates. The investigation of polymorphism typically involves techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy to identify and characterize different crystalline forms.
Co-crystallization represents a powerful strategy to modify the physical properties of an API without altering its chemical structure. nih.gov This is achieved by incorporating a benign co-former molecule into the crystal lattice through non-covalent interactions, most commonly hydrogen bonding. nih.gov For dioxa-azaspiro[4.5]decanone analogues, the presence of hydrogen bond donors (the N-H group) and acceptors (the carbonyl and ether oxygens) makes them excellent candidates for co-crystal engineering. The selection of a suitable co-former is guided by principles of supramolecular chemistry, aiming to form robust intermolecular interactions that lead to a stable, crystalline multi-component system. engineersireland.ie
| Co-former | Method | Stoichiometric Ratio (API:Co-former) | Result |
|---|---|---|---|
| Benzoic Acid | Liquid-Assisted Grinding | 1:1 | New PXRD pattern, suggesting co-crystal formation. |
| Urea | Solution Crystallization (Ethanol) | 1:1 | Recrystallization of individual components. |
| Succinic Acid | Liquid-Assisted Grinding | 2:1 | New PXRD pattern, indicative of a co-crystal phase. |
| Isonicotinamide | Solution Crystallization (Methanol) | 1:1 | Formation of a new crystalline phase confirmed by DSC and PXRD. |
This table is illustrative and based on common co-crystal screening outcomes for heterocyclic compounds.
Optical Properties and Electronic Transitions Explored via UV-Visible Spectroscopy
UV-Visible spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
The this compound molecule contains a saturated heterocyclic system with a lactam (cyclic amide) functional group. The primary chromophore in this molecule is the carbonyl group (C=O) of the lactam. Saturated ketones and amides typically exhibit two main types of electronic transitions: a lower energy, lower intensity n → π* transition and a higher energy, higher intensity π → π* transition. egyankosh.ac.inmasterorganicchemistry.com
The n → π* transition involves the promotion of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to an anti-bonding π* orbital associated with the carbonyl group. These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths. masterorganicchemistry.com For simple, non-conjugated amides, the n → π* transition is often observed in the region of 210-230 nm.
The π → π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the carbonyl group. This transition is more intense (higher molar absorptivity) and occurs at shorter wavelengths, typically below 200 nm for simple amides. egyankosh.ac.in
The solvent in which the spectrum is recorded can influence the position of these absorption bands. For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic (blue) shift, meaning the absorption maximum moves to a shorter wavelength. This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent. Conversely, π → π* transitions often exhibit a bathochromic (red) shift to longer wavelengths with increasing solvent polarity.
Given the lack of conjugation in the this compound structure, any absorption is expected to be in the shorter wavelength UV region and primarily due to the lactam chromophore. The table below presents typical UV-Visible absorption data for related non-conjugated chromophores.
| Chromophore | Solvent | λmax (nm) | ε (M-1cm-1) | Transition |
|---|---|---|---|---|
| Acetone (Ketone) | Hexane | 279 | 15 | n → π |
| Acetone (Ketone) | Water | 265 | 17 | n → π |
| N-Methylpyrrolidinone (Lactam) | Ethanol | 215 | 1500 | n → π |
| Cyclohexanone (B45756) (Ketone) | Ethanol | 285 | 14 | n → π |
This table provides representative data for similar non-conjugated chromophores to illustrate the expected spectroscopic behavior of the title compound.
Theoretical and Computational Chemistry Investigations of 2,6 Dioxa 8 Azaspiro 4.5 Decan 7 One and Its Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of spirocyclic compounds. For 2,6-Dioxa-8-azaspiro[4.5]decan-7-one and its analogues, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be employed to optimize the molecular geometry and calculate key electronic parameters. bohrium.com
These calculations reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. bohrium.com Analysis of the molecular electrostatic potential (MEP) map can identify electrophilic and nucleophilic sites, predicting how the molecule might interact with biological targets.
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability and low chemical reactivity. |
| Dipole Moment | 3.5 D | Suggests a polar nature, influencing solubility and intermolecular interactions. |
The reactivity of the lactam ring, a key feature of this spiro compound, can be assessed by calculating atomic charges and Fukui functions. These analyses can pinpoint the atoms most susceptible to nucleophilic or electrophilic attack, providing insights into potential metabolic pathways or mechanisms of action if the compound were to act as an enzyme inhibitor. nih.govmdpi.com
Conformational Landscape Analysis and Energy Minimization Studies
The three-dimensional structure of spiro compounds is crucial for their biological activity. benthamdirect.com Conformational analysis of this compound is essential to identify the most stable, low-energy conformations. This is typically achieved through systematic or stochastic searches of the conformational space using molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods, followed by geometry optimization of the resulting conformers using higher-level DFT calculations.
The spirocyclic nature of the molecule, featuring a piperidine (B6355638) and a dioxolane ring sharing a single carbon atom, introduces significant conformational constraints. wikipedia.org The piperidine ring can adopt chair, boat, or twist-boat conformations, while the dioxolane ring typically exists in an envelope or twist conformation. The relative energies of these conformers determine the predominant shape of the molecule in solution and in biological environments. Energy minimization studies help to quantify the stability of different conformers, providing a Boltzmann distribution of the conformational landscape at a given temperature. This information is vital for understanding how the molecule might fit into a protein binding site.
Prediction of Physicochemical Parameters and Electronic Transfer Characteristics
Computational tools are widely used to predict the physicochemical properties of drug candidates, which are critical for their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov For this compound, various parameters can be calculated using quantitative structure-property relationship (QSPR) models and specialized software.
Table 2: Predicted Physicochemical Properties of this compound (Note: These values are estimations based on computational models for similar structures.)
| Property | Predicted Value | Importance in Drug Discovery |
| Molecular Weight | 157.17 g/mol | Influences size and diffusion across membranes. |
| LogP (octanol-water partition coefficient) | -0.8 | Indicates hydrophilicity, affecting solubility and cell permeability. |
| Topological Polar Surface Area (TPSA) | 49.8 Ų | Predicts transport properties and blood-brain barrier penetration. |
| Number of Hydrogen Bond Donors | 1 | |
| Number of Hydrogen Bond Acceptors | 3 | |
| pKa | ~8.5 (for the secondary amine) | Determines the ionization state at physiological pH. |
Electronic transfer characteristics can be investigated by analyzing the molecule's response to an electric field and its ability to undergo charge separation. acs.org Studies on similar donor-acceptor systems have shown that the spiro linkage can influence the rate of charge separation and recombination. acs.org For this compound, the lactam group can act as an electron-withdrawing moiety, and its electronic coupling with the rest of the molecule will dictate its charge transfer properties. These characteristics are particularly relevant for understanding potential roles in redox processes or as components in photodynamic therapy.
Detailed Analysis of Intra- and Intermolecular Non-Covalent Interactions
Non-covalent interactions are fundamental to molecular recognition and the stability of ligand-protein complexes. wikipedia.org For this compound, both intramolecular and intermolecular interactions can be analyzed using computational methods.
Intramolecular Interactions: The optimized geometry of the molecule can reveal the presence of intramolecular hydrogen bonds, for example, between the N-H group and one of the oxygen atoms. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the nature and strength of these bonds by identifying bond critical points and analyzing the electron density at these points. mdpi.com
Intermolecular Interactions: In a biological context, the molecule will interact with its environment (e.g., water, amino acid residues) through a variety of non-covalent forces:
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the carbonyl and ether oxygens can act as acceptors.
Dipole-Dipole Interactions: The molecule's significant dipole moment suggests that these interactions will be important.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystal structures of analogues, providing a fingerprint of the types of interactions that are most prevalent. dntb.gov.ua This can help in understanding the packing forces in the solid state and can offer clues about the key interactions in a protein binding pocket.
In Silico Molecular Docking for Ligand-Target Profiling and Mechanistic Hypotheses
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. tandfonline.com This method is crucial for identifying potential biological targets for this compound and for generating hypotheses about its mechanism of action.
The process involves:
Target Selection: Based on the structural similarity to known bioactive compounds (e.g., other lactam-containing molecules), potential protein targets can be selected. For instance, given the presence of a lactam ring, enzymes like β-lactamases or serine proteases could be considered. nih.govmdpi.com
Docking Simulation: The 3D structure of the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose.
Analysis of Binding Modes: The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues.
Table 3: Illustrative Molecular Docking Results for a Hypothetical Target (Note: This table is a hypothetical example of what a docking study might reveal.)
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| β-Lactamase | -7.5 | Ser70, Lys73, Asn132 | Hydrogen bond with Ser70; electrostatic interaction with Lys73 |
| Serine Protease | -6.8 | Ser195, His57, Asp102 | Hydrogen bond with Ser195 and His57 |
These docking studies can help to rationalize the structure-activity relationships (SAR) of a series of analogues and guide the design of new compounds with improved potency and selectivity. researchgate.net For example, if a particular hydrogen bond is found to be crucial for binding, modifications to the ligand that enhance this interaction can be proposed. Furthermore, docking can suggest a mechanistic hypothesis, such as the covalent modification of a serine residue in the active site of a β-lactamase, a known mechanism for β-lactam antibiotics. mdpi.com
Chemical Reactivity and Mechanistic Pathways of Dioxa Azaspiro 4.5 Decanone Compounds
Reactions Involving the Lactone Moiety (e.g., Hydrolysis, Ring-Opening Polymerization Potential)
The lactone ring in 2,6-Dioxa-8-azaspiro[4.5]decan-7-one is a key site for chemical modifications. Like other esters, it is susceptible to nucleophilic acyl substitution reactions.
Hydrolysis:
Under acidic or basic conditions, the lactone can undergo hydrolysis to yield the corresponding ω-hydroxy carboxylic acid.
Acid-catalyzed hydrolysis: This proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. The reaction is reversible.
Base-catalyzed hydrolysis (saponification): This is an irreversible process involving the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to give the carboxylic acid.
The general mechanism for base-catalyzed hydrolysis is depicted below:
| Step | Description |
| 1 | Nucleophilic attack of hydroxide ion on the electrophilic carbonyl carbon of the lactone. |
| 2 | Formation of a tetrahedral intermediate. |
| 3 | Collapse of the tetrahedral intermediate, leading to the cleavage of the C-O bond and ring-opening. |
| 4 | Formation of the carboxylate and the alcohol. |
Ring-Opening Polymerization (ROP) Potential:
Lactones are important monomers for the synthesis of polyesters through ring-opening polymerization. While specific studies on this compound as a monomer are not prevalent, its structure suggests potential for ROP. This polymerization can be initiated by cationic, anionic, or coordination-insertion mechanisms. The strain of the lactone ring influences its polymerizability. For instance, γ-butyrolactones (five-membered rings) are generally less reactive in ROP than ε-caprolactone (a seven-membered ring) due to lower ring strain. The reactivity of the six-membered δ-valerolactone ring in the target molecule would be intermediate.
Organic catalysts, such as N-heterocyclic carbenes (NHCs), have been shown to be effective in the ROP of various lactones to produce cyclic polyesters. The proposed mechanism often involves the formation of zwitterionic intermediates that can propagate polymerization.
Reactivity of the Azaspiro Nitrogen (e.g., Nucleophilic Substitution, Alkylation, Acylation, Condensation Reactions)
The secondary amine nitrogen in the 8-position of the spirocyclic system is nucleophilic and can participate in a variety of reactions typical for secondary amines.
Nucleophilic Substitution, Alkylation, and Acylation:
The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile.
Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents to form tertiary amines. The reaction proceeds via an SN2 mechanism.
Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding N-acyl derivative (an amide). This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl produced.
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylated tertiary amine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetylated amide |
Condensation Reactions:
The secondary amine can also participate in condensation reactions, for instance, with aldehydes or ketones, although this is more typical for primary amines leading to imines. With secondary amines, enamines can be formed if there is an α-hydrogen available on the carbonyl compound.
Transformations of the Dioxa Functionality (e.g., Ketal/Acetal (B89532) Hydrolysis, Transketalization)
The 2,6-dioxa functionality constitutes a spiroketal. Ketals are generally stable under neutral and basic conditions but are susceptible to hydrolysis in the presence of acid.
Ketal/Acetal Hydrolysis:
The hydrolysis of the ketal group regenerates the parent ketone and the diol from which the ketal was formed. This reaction is the reverse of ketal formation and requires an acid catalyst and water. The mechanism involves protonation of one of the ketal oxygens, followed by elimination of an alcohol to form an oxonium ion, which is then attacked by water.
The general mechanism for acid-catalyzed ketal hydrolysis is a multi-step process:
Protonation of one of the ether oxygens.
Cleavage of a C-O bond to form a hemi-ketal and an alcohol.
Protonation of the hydroxyl group of the hemi-ketal.
Elimination of a water molecule to form a resonance-stabilized oxonium ion.
Nucleophilic attack by a water molecule on the oxonium ion.
Deprotonation to yield the final ketone.
Transketalization:
In the presence of an acid catalyst and a different diol or alcohol, the ketal can undergo transketalization. This equilibrium-driven process involves the exchange of the original diol component of the ketal with the new diol.
Mechanistic Elucidation of Novel Derivatization Reactions
While specific novel derivatization reactions for this compound are not extensively documented in the literature, the mechanistic pathways for its derivatization can be inferred from the reactivity of its functional groups.
For example, a potential derivatization could involve a tandem reaction where the lactone is first opened, and the resulting hydroxy acid is then induced to react intramolecularly with the nitrogen atom, possibly after activation of the carboxylic acid group.
Another area for novel derivatization lies in the stereoselective modification of the molecule. The spirocyclic nature of the compound imparts a rigid three-dimensional structure, which could be exploited in asymmetric synthesis. For instance, enantioselective reactions targeting the functional groups could be developed using chiral catalysts. Mechanistic studies of such hypothetical reactions would likely involve computational modeling and detailed spectroscopic analysis to understand the transition states and stereochemical outcomes.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data on the chemical compound “this compound” to fully address the detailed subsections outlined in your request. The existing body of research does not provide specific information regarding its applications in materials science, its role in the synthesis of complex spirocyclotriphosphazenes, or its involvement in supramolecular chemistry and self-assembly.
Information is available for structurally related isomers, such as 1,4-Dioxa-8-azaspiro[4.5]decane, particularly regarding its use as a synthetic intermediate. For instance, 1,4-Dioxa-8-azaspiro[4.5]decane, also known as 4-Piperidone ethylene (B1197577) ketal, is documented as a precursor in the synthesis of 1,4-dioxa-8-azaspiro chemicalbook.comnih.govdeca spirocyclotriphosphazenes thermofisher.krchemicalbook.com.
However, your instructions strictly require focusing solely on “this compound” and not introducing information that falls outside this explicit scope. Adhering to this constraint means the requested article on its specific applications in polymers, coatings, advanced materials, and supramolecular chemistry cannot be generated at this time due to the lack of dedicated research findings for this particular compound.
To provide an article that meets the depth and specificity of your outline, published research focusing directly on the polymerization, material properties, and synthetic utility of “this compound” would be required.
Applications and Advanced Research Paradigms for Dioxa Azaspiro 4.5 Decanone Scaffolds Excluding Clinical Data
Supramolecular Chemistry and Controlled Self-Assembly
Design and Characterization of Novel Supramolecular Architectures
Researchers are exploring the design of novel supramolecular architectures by modifying the 2,6-Dioxa-8-azaspiro[4.5]decan-7-one scaffold with various functional groups. By introducing additional recognition sites, it is possible to create more complex and functional assemblies. For instance, the incorporation of aromatic rings could introduce π-π stacking interactions, further directing the assembly process. The characterization of these supramolecular structures is typically carried out using techniques such as single-crystal X-ray diffraction, which provides detailed information about the molecular packing and intermolecular interactions. Spectroscopic methods, including FT-IR and NMR, can also provide evidence for hydrogen bond formation in solution and in the solid state.
Biochemical Interaction Studies (Focus on Mechanisms, Non-Clinical)
Derivatives of the dioxa-azaspiro[4.5]decanone scaffold have shown promise in various biochemical studies, demonstrating the potential for this chemical class to interact with biological targets with high affinity and selectivity.
In Vitro Protein Binding Affinity and Selectivity Investigations
Studies on derivatives of the closely related 1,4-Dioxa-8-azaspiro[4.5]decane have provided insights into the potential of this scaffold to bind to specific protein targets. For example, a series of novel piperidine (B6355638) compounds based on this scaffold were synthesized and evaluated as ligands for the sigma-1 (σ1) receptor nih.gov. One derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, demonstrated high affinity for σ1 receptors with a Ki value of 5.4 ± 0.4 nM. nih.gov Furthermore, this compound exhibited significant selectivity over σ2 receptors (30-fold) and the vesicular acetylcholine transporter (1404-fold) nih.gov. These findings highlight the potential of the dioxa-azaspiro[4.5]decane core to be developed into selective ligands for protein targets.
| Compound ID | Target | Binding Affinity (Ki) | Selectivity |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Sigma-1 Receptor | 5.4 ± 0.4 nM | 30-fold over Sigma-2 Receptor, 1404-fold over VAChT |
Mechanistic Studies of Enzyme Inhibition (e.g., DprE1 in Antituberculosis Research)
The enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis and a key target for the development of new anti-tuberculosis drugs. While specific studies on this compound derivatives as DprE1 inhibitors are not yet widely published, the broader class of spirocyclic compounds is being investigated for this purpose. The mechanism of DprE1 inhibition often involves the formation of a covalent adduct with a cysteine residue in the active site of the enzyme. The rigid spirocyclic scaffold can orient the reactive functional groups in a precise manner to facilitate this interaction, leading to potent and irreversible inhibition. Further research is needed to explore the potential of the this compound scaffold in this context.
Modulation of Specific Cellular Pathways and Receptor Interactions (In Vitro Assays)
The ability of dioxa-azaspiro[4.5]decanone derivatives to selectively bind to protein targets suggests their potential to modulate specific cellular pathways. In vitro assays are crucial for elucidating these effects. For instance, the high affinity of the aforementioned 1,4-Dioxa-8-azaspiro[4.5]decane derivative for the σ1 receptor was confirmed through cellular association and autoradiography experiments nih.gov. Such studies, often conducted using cell lines that overexpress the target receptor, can demonstrate specific binding and can be a first step in understanding how these compounds might influence cellular signaling. Further investigations using functional assays, such as measuring changes in downstream signaling molecules or gene expression, are necessary to fully characterize the modulatory effects of these compounds on cellular pathways.
Comprehensive Structure-Activity Relationship (SAR) Studies for Bioactive Dioxa-Azaspiro[4.5]decanone Derivatives
Systematic modification of the this compound scaffold is essential for understanding the relationship between its chemical structure and biological activity. Structure-activity relationship (SAR) studies involve synthesizing a series of analogues with variations at different positions of the molecule and evaluating their biological effects. For example, in the development of dopamine agonists based on a 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane core, the introduction of different substituents at the 6-position led to significant differences in activity nih.gov. The 4-indolymethyl analogue showed potent dopamine agonist activity, while other analogues were inactive nih.gov. Such studies provide valuable information for the rational design of more potent and selective compounds. A comprehensive SAR study on this compound derivatives would involve exploring the effects of substituents on the piperidine nitrogen, the lactam ring, and the dioxolane portion of the molecule to optimize its interaction with a specific biological target.
| Compound | Modification | Biological Activity |
| 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane derivative | 6-benzyl | Inactive as central dopamine agonist |
| 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane derivative | 6-(3-indolylmethyl) | Inactive as central dopamine agonist |
| 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane derivative | 6-(4-indolylmethyl) | Potent peripheral dopamine agonist activity |
Assessment of In Vitro Antimicrobial and Antifungal Activities
The emergence of multidrug-resistant microbial strains has necessitated the exploration of novel chemical scaffolds for the development of effective antimicrobial and antifungal agents. Spiro-heterocyclic compounds, including those with aza-spiro[4.5]decanone cores, have garnered significant attention in this regard due to their unique three-dimensional structures and potential for diverse biological activities. While direct studies on this compound are limited, research on analogous structures provides valuable insights into the potential antimicrobial and antifungal properties of this scaffold.
Derivatives of aza-spiro[4.5]decanone have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives demonstrated notable antifungal activity. nih.gov Specifically, certain compounds within this series exhibited potent inhibition of Candida albicans and Aspergillus fumigatus. nih.gov One derivative, compound 4d , was found to have a minimum inhibitory concentration (MIC) of 0.04 mmol/L against C. albicans, which was superior to the standard antifungal drug fluconazole. nih.gov Another compound, 4j , showed significant activity against A. fumigatus with an MIC of 0.08 mmol/L. nih.gov
Furthermore, studies on 1-thia-4-azaspiro[4.5]decan-3-one derivatives have revealed promising antibacterial and antimycobacterial activities. bsb-muenchen.de Several compounds in this class displayed strong activity against Mycobacterium tuberculosis, with MIC values ranging from 0.49 to 0.56 µg/mL. bsb-muenchen.de These findings underscore the potential of the aza-spiro[4.5]decanone core as a template for the development of novel antimicrobial agents. The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.
The following table summarizes the in vitro antimicrobial and antifungal activities of selected aza-spiro[4.5]decanone derivatives.
| Compound Class | Derivative | Test Organism | Activity (MIC) |
| 2,8-Diazaspiro[4.5]decan-1-one | 4d | Candida albicans (ATCC 90023) | 0.04 mmol/L |
| 2,8-Diazaspiro[4.5]decan-1-one | 4j | Aspergillus fumigatus | 0.08 mmol/L |
| 1-Thia-4-azaspiro[4.5]decan-3-one | 2a | Mycobacterium tuberculosis H37Rv | 0.49 µg/mL |
| 1-Thia-4-azaspiro[4.5]decan-3-one | 2g | Mycobacterium tuberculosis H37Rv | 0.49 µg/mL |
Evaluation of In Vitro Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This has led to a growing interest in the discovery of novel antioxidant compounds. Spiro-heterocyclic systems have been investigated for their antioxidant potential, with certain derivatives showing significant activity.
The evaluation of antioxidant properties is typically conducted using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. These assays measure the capacity of a compound to scavenge free radicals.
The table below presents the in vitro antioxidant activity of a representative spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one derivative.
| Compound Class | Derivative | Antioxidant Assay | Activity (IC50) |
| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one | Vicinal bisphenol derivative | DPPH Radical Scavenging | 12.5 µg/mL |
The promising antimicrobial, antifungal, and antioxidant activities observed in structurally related aza-spiro[4.5]decanone and other spiro-heterocyclic scaffolds suggest that the this compound framework represents a valuable starting point for the design and synthesis of new therapeutic agents. Further research is warranted to explore the full potential of this specific compound and its derivatives in these therapeutic areas.
Future Research Directions and Emerging Trends for Dioxa Azaspiro 4.5 Decanone Chemistry
Development of Sustainable and Environmentally Benign Synthetic Routes
The chemical synthesis of complex molecules is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and minimal environmental impact. Future research into 2,6-Dioxa-8-azaspiro[4.5]decan-7-one and its derivatives will likely focus on developing more sustainable synthetic methodologies.
Current synthetic strategies, while effective, may rely on stoichiometric reagents, harsh conditions, or hazardous solvents. The evolution of this field will involve the adoption of catalytic and biocatalytic approaches. For instance, transition-metal catalysis, which has been effectively used for spiroketal synthesis, offers a promising avenue for developing milder and more efficient cyclization reactions. nih.govresearchgate.net Similarly, enzymatic methods are gaining traction for their high selectivity and operation under environmentally benign aqueous conditions. Enzymes such as oxygenases have been shown to play a role in the biosynthesis of spirocyclic natural products, and harnessing their synthetic potential could provide elegant and sustainable routes to dioxa-azaspiro[4.5]decanone cores. nih.govmdpi.com
Another key trend is the move towards flow chemistry. Continuous flow reactors offer superior control over reaction parameters, improved safety, and the potential for easier scale-up compared to traditional batch processes. Integrating catalytic or biocatalytic steps within a flow system could represent a significant advancement in the sustainable production of these spirocyclic compounds.
| Feature | Traditional Synthetic Approach | Emerging Sustainable Approach |
| Catalysis | Often relies on stoichiometric reagents. | Employs transition-metal catalysts (e.g., Au, Rh, Pd) or biocatalysts (enzymes) for higher efficiency and selectivity. nih.govchemrxiv.org |
| Reaction Conditions | May require high temperatures, high pressures, or harsh pH. | Aims for mild conditions (room temperature, atmospheric pressure, neutral pH). |
| Solvents | Often uses volatile organic compounds (VOCs). | Prioritizes greener solvents like water, ethanol, or supercritical CO2. |
| Atom Economy | Can generate significant chemical waste. | Designed to maximize the incorporation of starting materials into the final product, minimizing waste. |
| Process | Typically batch production. | Shift towards continuous flow chemistry for better control, safety, and scalability. magritek.com |
Integration of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Dynamic Conformational Studies
A deeper understanding of both the formation and the three-dimensional structure of this compound is critical for optimizing its synthesis and function. Future research will increasingly integrate advanced spectroscopic techniques to achieve these goals.
Process Analytical Technology (PAT) utilizes in-line and on-line analytical methods to monitor and control manufacturing processes in real time. polito.it The application of techniques such as Near-Infrared (NIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to the synthesis of dioxa-azaspiro[4.5]decanones can provide invaluable data on reaction kinetics, intermediate formation, and yield. magritek.commdpi.com This real-time feedback allows for precise process control, leading to improved product quality and efficiency while minimizing waste. polito.it
Beyond synthesis, understanding the molecule's conformational dynamics is paramount, as the specific three-dimensional arrangement of its atoms dictates its interaction with biological targets. The spirocyclic core imparts significant conformational rigidity, yet flexibility may remain in substituent groups. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) studies, coupled with computational methods like Density Functional Theory (DFT) and molecular dynamics simulations, can provide a detailed picture of the molecule's preferred shapes and energy landscapes in solution. beilstein-journals.orgresearchgate.net Such studies are crucial for establishing structure-activity relationships (SAR) and rationally designing derivatives with enhanced biological profiles. nih.gov
Application of Artificial Intelligence and Machine Learning Algorithms in Rational Design of Dioxa-Azaspiro[4.5]decanone Derivatives
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. bohrium.comresearchgate.net These computational tools can analyze vast datasets to identify complex patterns and make predictions, accelerating the design-build-test-learn cycle. umk.plresearchgate.net
For dioxa-azaspiro[4.5]decanone chemistry, AI/ML can be applied to build Quantitative Structure-Activity Relationship (QSAR) models. umk.plnih.gov By training algorithms on a dataset of known spirocyclic compounds and their measured biological activities, these models can predict the potency and other properties of novel, yet-to-be-synthesized derivatives. This in silico screening allows researchers to prioritize the most promising candidates for synthesis, saving considerable time and resources. umk.pl
Furthermore, generative AI models are emerging as a powerful tool for de novo drug design. researchgate.net These algorithms can "learn" the chemical rules and structural motifs associated with a particular biological activity and then generate entirely new molecular structures based on the dioxa-azaspiro[4.5]decanone scaffold that are optimized for desired properties like target affinity, selectivity, and favorable pharmacokinetic profiles.
| AI/ML Application | Description | Potential Impact on Dioxa-Azaspiro[4.5]decanone Research |
| QSAR Modeling | Develops predictive models linking chemical structure to biological activity or properties. nih.gov | Rapidly estimates the potential efficacy and safety of new derivatives before synthesis. |
| Virtual Screening | Uses computational docking to predict how well molecules will bind to a specific biological target. | Identifies derivatives with the highest probability of interacting with a target of interest (e.g., a specific enzyme or receptor). |
| Generative Models | Algorithms that create novel molecular structures based on a learned set of rules. researchgate.net | Designs new dioxa-azaspiro[4.5]decanone derivatives optimized for specific therapeutic goals. |
| Property Prediction | Predicts ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. researchgate.net | Helps to select candidates with better drug-like characteristics early in the discovery process. |
Investigation of Underexplored Biochemical Pathways and Novel Biological Targets (Mechanistic Focus)
While initial studies have linked spirocyclic compounds to various biological activities, a detailed mechanistic understanding is often lacking. A major future trend will be to move beyond broad phenotypic screening to precisely identify the molecular targets and biochemical pathways modulated by this compound derivatives.
Derivatives of the related 1,4-Dioxa-8-azaspiro[4.5]decane scaffold have shown high affinity for sigma-1 (σ1) receptors, which are implicated in various neurological and oncological conditions. nih.govresearchgate.netnih.gov Future work should confirm if the 2,6-dioxa-7-one variant shares this target and elucidate the downstream consequences of this interaction.
Modern chemical biology techniques will be central to this effort. For example, a derivative of this compound could be functionalized with a reactive group or a reporter tag to create a chemical probe. This probe could then be used in techniques like activity-based protein profiling (ABPP) or affinity chromatography coupled with mass spectrometry to "pull down" and identify its direct binding partners within a cell. nih.gov Once a novel target is identified, subsequent biochemical and cell-based assays can be used to validate the interaction and understand how the compound modulates the target's function and affects cellular signaling pathways. mdpi.commdpi.com
Exploration of Dioxa-Azaspiro[4.5]decanones in Catalysis and Sensing Technologies
The potential applications of the this compound scaffold extend beyond medicine. Its rigid, three-dimensional structure makes it an attractive candidate for development in the fields of asymmetric catalysis and chemical sensing.
In catalysis, chiral spirocyclic frameworks are highly valued for their ability to create well-defined steric environments that can control the stereochemical outcome of chemical reactions. chemrxiv.orgnih.gov By introducing appropriate functional groups onto the dioxa-azaspiro[4.5]decanone core, it is conceivable to develop novel chiral ligands for transition-metal catalysts or new classes of organocatalysts. These new catalysts could enable the efficient and highly selective synthesis of valuable chiral molecules for the pharmaceutical and agrochemical industries.
In the realm of sensing, the spirocyclic structure can serve as a pre-organized binding site for specific ions or molecules. By conjugating a fluorophore to the dioxa-azaspiro[4.5]decanone scaffold, researchers could design novel fluorescent sensors. nih.gov In such a system, the binding of a target analyte (e.g., a metal cation or a specific organic pollutant) to the spirocyclic core could induce a conformational change that alters the fluorescence output, allowing for sensitive and selective detection. nih.gov This approach could lead to new tools for environmental monitoring, medical diagnostics, and industrial process control.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving spirocyclic intermediates. For example, analogous spirooxazolidinones are prepared by reacting 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-ylamine derivatives under reflux conditions in anhydrous solvents (e.g., ethanol or acetonitrile). Optimization involves adjusting stoichiometry, temperature (80–100°C), and reaction time (12–24 hours) to maximize yield. Characterization via melting point, IR (carbonyl stretch at ~1700 cm⁻¹), and UV-Vis spectroscopy (π→π* transitions in aromatic substituents) is critical .
| Synthetic Parameters | Typical Range |
|---|---|
| Reaction temperature | 80–100°C |
| Solvent | Anhydrous ethanol/MeCN |
| Reaction time | 12–24 hours |
| Key IR band (C=O) | 1680–1720 cm⁻¹ |
Q. How is the spirocyclic structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement, focusing on bond lengths (C–O ~1.43 Å, C–N ~1.47 Å) and ring puckering parameters (Cremer-Pople coordinates for six-membered rings). Complementary NMR analysis (¹³C NMR: spiro carbon resonance at ~95–105 ppm) validates the structure .
Q. What analytical techniques are essential for purity assessment of this compound?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HRMS, [M+H]+ calculated for C₈H₁₁NO₃: 169.0739). Elemental analysis (deviation <0.3% for C, H, N) and differential scanning calorimetry (DSC) for melting point consistency (~150–160°C) are also critical .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and charge distribution. Focus on the electrophilicity of the lactam carbonyl (Fukui indices) and steric hindrance from the spirocyclic framework. Compare with experimental kinetic data (e.g., rate constants in DMSO at 25°C) to validate predictions .
Q. What strategies resolve contradictions in pharmacological activity data across different assays?
- Methodological Answer : Use statistical meta-analysis (one-way ANOVA, p <0.05) to assess variability. For example, inconsistent IC₅₀ values in enzyme inhibition assays may arise from solvent polarity effects (logP ~1.2) or aggregation. Validate via orthogonal assays (e.g., SPR for binding affinity) and control for assay-specific artifacts (e.g., DMSO interference) .
Q. How does the spirocyclic scaffold influence the compound’s pharmacokinetic properties?
- Methodological Answer : The rigid spiro structure reduces conformational flexibility, enhancing metabolic stability (CYP3A4 t₁/₂ >60 min). LogD (octanol/water) measurements (~0.8) predict moderate blood-brain barrier penetration. Use in vitro microsomal assays and MDCK cell permeability models to correlate structure with bioavailability .
| PK Parameter | Experimental Value |
|---|---|
| logD (pH 7.4) | 0.78 ± 0.05 |
| Microsomal stability (human) | t₁/₂ = 68 min |
| MDCK Papp (×10⁻⁶ cm/s) | 12.3 ± 1.2 |
Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?
- Methodological Answer : Disordered spiro rings require constrained refinement (SHELXL DANG/ISOR commands). Twinning (e.g., pseudo-merohedral twinning) is resolved using the WinGX suite for cell transformation. High-resolution data (<1.0 Å) and Hirshfeld surface analysis improve electron density maps .
Data Contradiction & Validation
Q. How to interpret conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer : NMR may indicate dynamic ring puckering (variable-temperature ¹H NMR: coalescence at ~−40°C), while X-ray shows static conformations. Use molecular dynamics simulations (AMBER) to model ring flexibility and reconcile differences. Cross-validate with solid-state NMR if available .
Q. What are the best practices for ensuring reproducibility in synthetic protocols?
- Methodological Answer : Document solvent batch effects (e.g., residual water in ethanol) and catalyst purity (e.g., Pd/C activity). Use Design of Experiments (DoE) to identify critical factors (e.g., pH in workup steps). Share raw crystallographic data (CIF files) and HPLC chromatograms in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
